molecular formula C6H9N3 B1370164 6-(Aminomethyl)pyridin-3-amine CAS No. 771574-03-9

6-(Aminomethyl)pyridin-3-amine

Cat. No. B1370164
CAS RN: 771574-03-9
M. Wt: 123.16 g/mol
InChI Key: YXDAMOUNDLMYLT-UHFFFAOYSA-N
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Description

“6-(Aminomethyl)pyridin-3-amine” is a chemical compound with the CAS Number: 771574-03-9 . It has a molecular weight of 123.16 .


Molecular Structure Analysis

The Inchi Code for “6-(Aminomethyl)pyridin-3-amine” is 1S/C6H9N3/c7-3-6-2-1-5(8)4-9-6/h1-2,4H,3,7-8H2 . This indicates the molecular structure of the compound.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

6-(Aminomethyl)pyridin-3-amine has been utilized in the synthesis of various heterocyclic compounds. For instance, its aminomethylation reactions have been explored to produce sulfur-containing amino and hydroxymethyl derivatives (Smirnov et al., 2005). Similarly, the synthesis of Pyrido[1,2-a][1,3,5]Triazine derivatives through aminomethylation of 6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles highlights its role in producing complex molecular structures (Khrustaleva et al., 2014).

Organometallic Chemistry

In the field of organometallic chemistry, 6-(Aminomethyl)pyridin-3-amine is involved in forming various organometallic complexes. It has been noted for coordinating via all available heteroatoms to form bis- and poly-chelates, often resulting in aminocarbene structures around the central atom (Sadimenko, 2011).

Applications in Medicinal Chemistry

This compound is significant in medicinal chemistry for the synthesis of molecules that can adapt optimally to the three-dimensional binding sites of biological targets. Its role in the preparation of combinatorial libraries is notable due to the structural diversity of primary amines (Schmid et al., 2006).

Metal Ion Coordination

6-(Aminomethyl)pyridin-3-amine is also used in synthesizing ligands for metal ions. These ligands, featuring aminomethyl and other functional groups, act as terdentate ligands for metal ions, leading to the creation of complex structures and properties (Vermonden et al., 2003).

Chemical Reactions and Methodologies

The compound has been a subject of study for understanding various chemical reactions and methodologies. For example, its role in traceless C3-selective umpolung of 1-amidopyridin-1-ium salts and the aminomethylation reaction of ortho-pyridyl C-H bonds catalyzed by group 3 metal triamido complexes illustrates its utility in advanced chemical synthesis techniques (Tang et al., 2017), (Nagae et al., 2015).

properties

IUPAC Name

6-(aminomethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-3-6-2-1-5(8)4-9-6/h1-2,4H,3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDAMOUNDLMYLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80616385
Record name 6-(Aminomethyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80616385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Aminomethyl)pyridin-3-amine

CAS RN

771574-03-9
Record name 6-(Aminomethyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80616385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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